1H-1,3-Benzimidazole-2-methanol, 1-[3-(2,4-dimethylphenoxy)propyl]-alpha-ethyl-
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Overview
Description
1H-1,3-Benzimidazole-2-methanol, 1-[3-(2,4-dimethylphenoxy)propyl]-alpha-ethyl- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents. This particular compound is characterized by the presence of a benzimidazole core, a methanol group, and a dimethylphenoxypropyl side chain, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,3-Benzimidazole-2-methanol, 1-[3-(2,4-dimethylphenoxy)propyl]-alpha-ethyl- typically involves the reaction of o-phenylenediamine with appropriate aldehydes or ketones in the presence of catalysts. Common catalysts include In(OTF)3, Zn(OTF)2, and Na2S2O5 . The reaction conditions often require moderate to high temperatures and can be carried out in solvents such as dimethylformamide (DMF) or ethanol .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of green chemistry principles, such as avoiding toxic solvents and minimizing waste, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1H-1,3-Benzimidazole-2-methanol, 1-[3-(2,4-dimethylphenoxy)propyl]-alpha-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
1H-1,3-Benzimidazole-2-methanol, 1-[3-(2,4-dimethylphenoxy)propyl]-alpha-ethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-1,3-Benzimidazole-2-methanol, 1-[3-(2,4-dimethylphenoxy)propyl]-alpha-ethyl- involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The dimethylphenoxypropyl side chain may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1H-Benzimidazole-2-methanol: A simpler analog with similar biological activities.
2-Methylbenzimidazole: Another related compound with distinct chemical properties.
Benzothiazole derivatives: Compounds with a similar core structure but different functional groups.
Uniqueness: 1H-1,3-Benzimidazole-2-methanol, 1-[3-(2,4-dimethylphenoxy)propyl]-alpha-ethyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity . The presence of the dimethylphenoxypropyl side chain differentiates it from other benzimidazole derivatives and may contribute to its enhanced potency and selectivity .
Properties
Molecular Formula |
C21H26N2O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C21H26N2O2/c1-4-19(24)21-22-17-8-5-6-9-18(17)23(21)12-7-13-25-20-11-10-15(2)14-16(20)3/h5-6,8-11,14,19,24H,4,7,12-13H2,1-3H3 |
InChI Key |
WAIKSTFCCDFGHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCCOC3=C(C=C(C=C3)C)C)O |
Origin of Product |
United States |
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